![molecular formula C7H7NO2 B1352767 6-Methoxynicotinaldehyde CAS No. 65873-72-5](/img/structure/B1352767.png)
6-Methoxynicotinaldehyde
Overview
Description
6-Methoxy-3-pyridinecarboxaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It is an intermediate for the synthesis of the somatostatic sst3 receptor .
Synthesis Analysis
6-Methoxy-3-pyridinecarboxaldehyde can be prepared from 5-bromo-2-methoxypyridine . It is also used to prepare 6-methoxy-4-methyl-3-pyridinecarboxaldehyde and 6-methoxy-5-methyl-3-pyridinecarboxaldehyde .Molecular Structure Analysis
The molecular formula of 6-Methoxynicotinaldehyde is C7H7NO2 . It has a molecular weight of 137.14 .Physical And Chemical Properties Analysis
6-Methoxynicotinaldehyde is an off-white to light yellow crystalline powder . It has a melting point of 51-54 °C and a boiling point of 65-70 °C under a pressure of 12 Torr . The density is predicted to be 1.159±0.06 g/cm3 . It is insoluble in water .Scientific Research Applications
1. Synthesis of Pyranopyrazoles
6-Methoxynicotinaldehyde has been used in the synthesis of pyranopyrazoles, a class of organic compounds with potential pharmacological activities. Zolfigol et al. (2013) demonstrated a green and efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This synthesis used isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions (Zolfigol et al., 2013).
2. Study of the Base-Excision Repair Pathway
Liuzzi and Talpaert-Borlé (1985) utilized methoxyamine, a derivative of methoxynicotinaldehyde, to study enzymatic reactions involved in DNA repair. This research provided insights into the mechanisms of uracil-DNA glycosylase and AP endodeoxyribonuclease in mammalian cells (Liuzzi & Talpaert-Borlé, 1985).
3. Synthesis of Nabumetone Intermediate
6-Methoxy-2-naphthaldehyde, a compound related to 6-Methoxynicotinaldehyde, was synthesized by Tong Guo-tong (2007) as an intermediate of Nabumetone, an anti-inflammatory drug. The study explored efficient methods for the synthesis and purification of this compound (Tong Guo-tong, 2007).
4. Catalysis in Organic Reactions
Malkov et al. (2011) investigated the use of METHOX, a methoxy-based catalyst, in the enantioselective allylation of α,β-unsaturated aldehydes. This research expanded the understanding of methoxy derivatives' role in catalyzing a range of organic reactions (Malkov et al., 2011).
5. Characterization in Non-Linear Optical Property
6-Methoxy naphthaldehyde was investigated by Sarojini et al. (2005) for its non-linear optical properties. The study detailed the synthesis, crystal structure, and frequency conversion efficiency of this compound, showcasing its potential in optical applications (Sarojini et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
6-Methoxynicotinaldehyde is a chemical compound that is primarily used as a substrate in the synthesis of flavanones . It is also an intermediate for the synthesis of the somatostatic sst3 receptor . .
Mode of Action
As a substrate in flavanone synthesis, it likely interacts with enzymes that catalyze the condensation reaction with o-hydroxyarylketones . In the context of the somatostatic sst3 receptor synthesis, it may be involved in specific biochemical reactions that lead to the formation of the receptor .
Result of Action
As a substrate in flavanone synthesis, its conversion into flavanones may contribute to the biological activities associated with these compounds, such as antioxidant, anti-inflammatory, and anti-cancer effects . As an intermediate in the synthesis of the somatostatic sst3 receptor, it may play a role in the regulation of growth hormone release .
properties
IUPAC Name |
6-methoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIEPPAOULMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391833 | |
Record name | 6-Methoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxynicotinaldehyde | |
CAS RN |
65873-72-5 | |
Record name | 6-Methoxy-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65873-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHOXYPYRIDINE-3-CARBALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The paper mentions using 6-Methoxynicotinaldehyde as a starting material for the synthesis of a 1-hydroxy-2-pyridone analogue of caffeic acid. Why was this particular aldehyde chosen, and how does its structure relate to the final product?
A1: 6-Methoxynicotinaldehyde was selected due to its structural similarity to the target 1-hydroxy-2-pyridone analogue. Specifically, this aldehyde already contains the pyridine ring with a methoxy group at the 6-position. The researchers aimed to convert this methoxy group into a hydroxyl group, ultimately forming the desired 1-hydroxy-2-pyridone moiety, which acts as a bioisostere for the catechol group in caffeic acid . The remaining steps in the synthesis focused on introducing the acrylic acid side chain present in caffeic acid, highlighting the strategic use of 6-methoxynicotinaldehyde as a building block.
Q2: The synthesis involved several steps, including a Horner-Wadsworth-Emmons reaction. What is the significance of this specific reaction in the context of the overall synthetic strategy?
A2: The Horner-Wadsworth-Emmons reaction played a crucial role in introducing the three-carbon α,β-unsaturated ester side chain to the pyridine ring, mimicking the side chain present in caffeic acid . This reaction, known for its ability to form carbon-carbon double bonds with high stereoselectivity, allowed the researchers to control the geometry of the resulting double bond. The successful incorporation of the side chain through this reaction was essential for obtaining the desired 1-hydroxy-2-pyridone analogue with structural similarity to caffeic acid.
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